molecular formula C22H16N4O6S B2717795 Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-32-5

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2717795
CAS RN: 851947-32-5
M. Wt: 464.45
InChI Key: UZPUSVZYBLEUQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a nitro group, and a carboxylate ester. It also features a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide and ester groups might undergo hydrolysis, while the nitro group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the functional groups present .

Scientific Research Applications

Antibacterial Activity

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, as part of the thieno[2,3-c]pyridazine derivatives, has been explored for its potential antibacterial activities. A study by Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines, demonstrating their evaluated antibacterial effects. This research highlights the potential of such compounds in the development of new antibacterial agents (Al-Kamali et al., 2014).

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. A study by Abdel-Motaal et al. (2020) on novel heterocycles utilizing thiophene incorporated thioureido as precursors, including pyrimidine and thiazole moieties, exhibited potential anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy & Asem, 2020).

Antimitotic Agents

Further, the compound's role as an antimitotic agent has been studied. Temple et al. (1991) explored the antimitotic effects of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents, showing the compound's derivatives' potential in this field (Temple, Rener, Comber & Waud, 1991).

Potential in Radiochemistry

Another significant application is in the field of radiochemistry. Labib (2014) described the organic synthesis and biological evaluation of a pyrimidine derivative, highlighting its potential as a cancer chemotherapeutic agent when labeled with radioactive iodine -125 (Labib, 2014).

Mechanism of Action

The mechanism of action of this compound is not known without further context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies might focus on optimizing its synthesis, evaluating its pharmacological activity, and assessing its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

ethyl 5-[(3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-16-12-33-20(23-19(27)13-7-6-10-15(11-13)26(30)31)17(16)21(28)25(24-18)14-8-4-3-5-9-14/h3-12H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPUSVZYBLEUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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